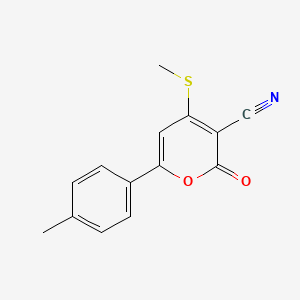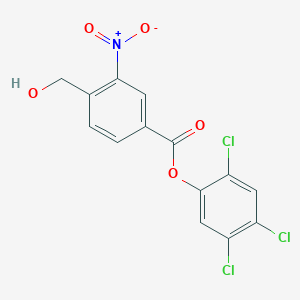
2,2,4,4-Tetrafluoro-1,3-ditelluretane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetrafluoro-1,3-ditelluretane is a unique organotellurium compound characterized by the presence of tellurium atoms and fluorine substituents
Vorbereitungsmethoden
The synthesis of 2,2,4,4-tetrafluoro-1,3-ditelluretane typically involves the reaction of difluorotelluroketone with appropriate reagents. One method involves reacting mercury (II) telluride trifluoride with diethylaluminum chloride to produce difluorotelluroketone, which then undergoes dimerization to form this compound . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Analyse Chemischer Reaktionen
2,2,4,4-Tetrafluoro-1,3-ditelluretane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.
Reduction: Reduction reactions can yield lower oxidation state tellurium species.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetrafluoro-1,3-ditelluretane has several scientific research applications:
Chemistry: It is used in the study of chalcogen bonds and internal dynamics in molecular complexes.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organotellurium compounds.
Wirkmechanismus
The mechanism of action of 2,2,4,4-tetrafluoro-1,3-ditelluretane involves its interaction with molecular targets through chalcogen bonds. These interactions can influence the stability and reactivity of the compound, leading to various chemical transformations . The molecular pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetrafluoro-1,3-ditelluretane can be compared with other similar compounds such as:
2,2,4,4-Tetrafluoro-1,3-dithietane: Similar structure but with sulfur atoms instead of tellurium.
2,2,4,4-Tetrafluoro-1,3-diselenetane: Contains selenium atoms instead of tellurium.
1,3-Dichloro-2,2,4,4-tetrafluoro-1λ4,3λ4-ditellurabicyclo[1.1.0]butane: A chlorinated derivative of this compound.
The uniqueness of this compound lies in its specific combination of tellurium and fluorine atoms, which imparts distinctive chemical properties and reactivity.
Eigenschaften
| 137637-08-2 | |
Molekularformel |
C2F4Te2 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
2,2,4,4-tetrafluoro-1,3-ditelluretane |
InChI |
InChI=1S/C2F4Te2/c3-1(4)7-2(5,6)8-1 |
InChI-Schlüssel |
MFBRXGZABIFTCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1([Te]C([Te]1)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)

